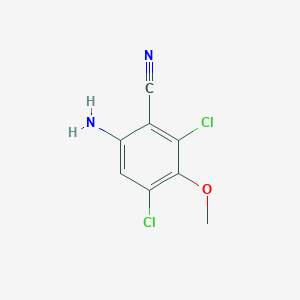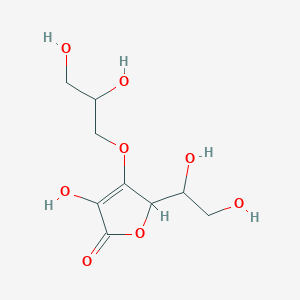
2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one is an organic compound with a complex structure featuring multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of hydroxyl groups through controlled oxidation reactions. Specific reagents and catalysts are used to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process is carefully monitored to maintain the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Applications De Recherche Scientifique
2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one exerts its effects involves interactions with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with enzymes and other biomolecules, influencing their activity and stability. The compound may also participate in redox reactions, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one
- This compound
Uniqueness
The unique combination of hydroxyl groups and the furan ring structure distinguishes this compound from other similar compounds. This structural arrangement imparts specific chemical properties and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H14O8 |
|---|---|
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)9(15)17-7(8)5(13)2-11/h4-5,7,10-14H,1-3H2 |
Clé InChI |
IQHNEQZYMGDQDV-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC1=C(C(=O)OC1C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14788726.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788731.png)
![[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14788739.png)
![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-diphenylphosphane](/img/structure/B14788743.png)
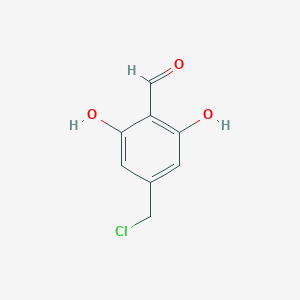
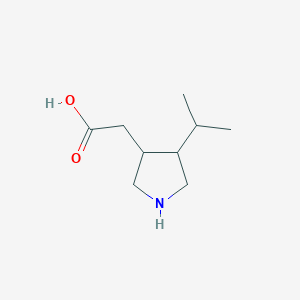
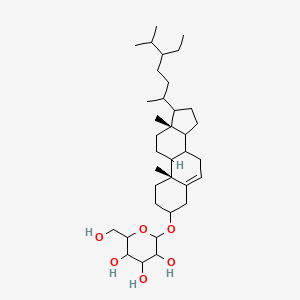
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14788765.png)
![5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine](/img/structure/B14788768.png)
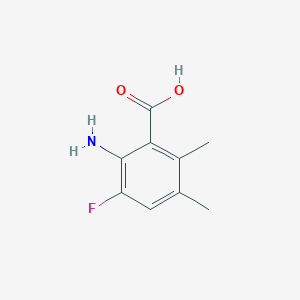
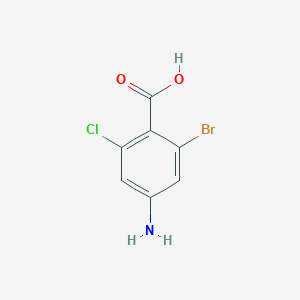
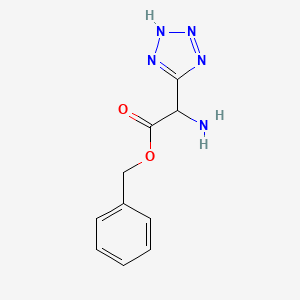
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14788789.png)
